2,3,6-Trifluorobenzonitrile
Overview
Description
2,3,6-Trifluorobenzonitrile is an organic compound with the molecular formula C7H2F3N and a molecular weight of 157.0927 g/mol . It is a fluorinated derivative of benzonitrile, characterized by the presence of three fluorine atoms at the 2, 3, and 6 positions on the benzene ring. This compound is a colorless liquid at room temperature and is known for its high chemical stability and reactivity due to the electron-withdrawing effects of the fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,6-Trifluorobenzonitrile can be synthesized through various methods. One common approach involves the fluorination of benzonitrile derivatives. For example, the reaction of 2,3,6-trichlorobenzonitrile with potassium fluoride in the presence of a suitable solvent can yield this compound . The reaction typically requires elevated temperatures and anhydrous conditions to prevent hydrolysis of the nitrile group.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient heat and mass transfer. The process may include the use of catalysts to enhance the reaction rate and selectivity. The final product is purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 2,3,6-Trifluorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Substituted benzonitriles.
Hydrolysis: 2,3,6-Trifluorobenzoic acid.
Reduction: 2,3,6-Trifluorobenzylamine.
Scientific Research Applications
2,3,6-Trifluorobenzonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,6-trifluorobenzonitrile is primarily influenced by the electron-withdrawing effects of the fluorine atoms, which enhance the reactivity of the nitrile group. This makes the compound a versatile intermediate in various chemical reactions. In biological systems, the compound can interact with enzymes and receptors, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
2,4,6-Trifluorobenzonitrile: Another fluorinated benzonitrile derivative with fluorine atoms at different positions.
2,3,4-Trifluorobenzonitrile: A similar compound with fluorine atoms at the 2, 3, and 4 positions.
2,3,5-Trifluorobenzonitrile: A compound with fluorine atoms at the 2, 3, and 5 positions.
Uniqueness: 2,3,6-Trifluorobenzonitrile is unique due to the specific positioning of the fluorine atoms, which imparts distinct electronic and steric properties. This positioning can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific synthetic applications and research purposes .
Properties
IUPAC Name |
2,3,6-trifluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3N/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTXHALVWAISPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C#N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40159829 | |
Record name | 2,3,6-Trifluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40159829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136514-17-5 | |
Record name | 2,3,6-Trifluorobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136514175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,6-Trifluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40159829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,6-Trifluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is particularly interesting about the reaction of 2,3,6-trifluorobenzonitrile with guanidine carbonate?
A1: While one might expect a mixture of products, the reaction of this compound with guanidine carbonate yields exclusively 2,4-diamino-5,6-difluoroquinazoline. [] This high selectivity is surprising and suggests a specific reaction pathway is favored. Further investigation into the mechanism of this reaction could be valuable for designing similar synthetic routes to other substituted quinazolines.
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